molecular formula C13H9FN2O2S3 B12603845 N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride CAS No. 879906-25-9

N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride

Cat. No.: B12603845
CAS No.: 879906-25-9
M. Wt: 340.4 g/mol
InChI Key: LMFWYTHQHNAKQZ-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable functional group in synthetic chemistry and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 1,3-benzothiazole-2-sulfinamide in the presence of a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale production. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and various substituted benzothiazoles .

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride involves the formation of a covalent bond with the hydroxyl group of serine residues in enzymes. This covalent modification leads to the inhibition of enzyme activity by blocking the active site and preventing substrate binding. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acid residues, making it an effective inhibitor of serine proteases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is unique due to its benzothiazole moiety, which imparts additional chemical stability and reactivity. This structural feature allows for more diverse applications in synthetic chemistry and biological studies compared to simpler sulfonyl fluoride compounds.

Properties

CAS No.

879906-25-9

Molecular Formula

C13H9FN2O2S3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[1,3-benzothiazol-2-yl(fluoro)-λ4-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C13H9FN2O2S3/c14-20(13-15-11-8-4-5-9-12(11)19-13)16-21(17,18)10-6-2-1-3-7-10/h1-9H

InChI Key

LMFWYTHQHNAKQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=S(C2=NC3=CC=CC=C3S2)F

Origin of Product

United States

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